molecular formula C10H11BrN4O2S2 B2745524 2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034269-81-1

2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2745524
CAS No.: 2034269-81-1
M. Wt: 363.25
InChI Key: BXYUGTSBAGUAFL-UHFFFAOYSA-N
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Description

2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H11BrN4O2S2 and its molecular weight is 363.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of 1,2,4-triazole derivatives and their applications have been explored extensively due to their significant biological activities. For instance, research has shown that these compounds can be synthesized through various methods and have potential antimicrobial activity and surface activity. These properties make them valuable in the development of new therapeutic agents and surface-active materials (El-Sayed, 2006).

Advanced Synthetic Techniques

  • A study on regiocontrolled synthesis highlighted the preparation of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This process involves the use of 1-sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, reacting with allenes in the presence of a nickel(0) catalyst. This methodology opens pathways for creating a wide array of polysubstituted pyrroles, which are valuable in medicinal chemistry and material science (Miura et al., 2013).

Chemical Transformations and Catalysis

  • Nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles have been demonstrated as an efficient approach to synthesizing substituted pyrroles. This process features the extrusion of molecular nitrogen and highlights the versatility of triazoles in synthesizing complex heterocycles, contributing to advancements in synthetic organic chemistry (Miura, Yamauchi, & Murakami, 2009).

Antimicrobial and Cytotoxic Activities

  • The exploration of sulfone-linked bis heterocycles has revealed a class of compounds with notable antimicrobial activity and cytotoxicity. This research emphasizes the importance of structural motifs similar to "2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole" in developing new antimicrobial and anticancer agents. Specifically, certain chloro-substituted compounds have shown comparable antibacterial activity against specific strains, and one compound exhibited notable cytotoxic activity on lung carcinoma cells (Muralikrishna et al., 2012).

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2S2/c11-9-1-2-10(18-9)19(16,17)14-6-3-8(7-14)15-12-4-5-13-15/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYUGTSBAGUAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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